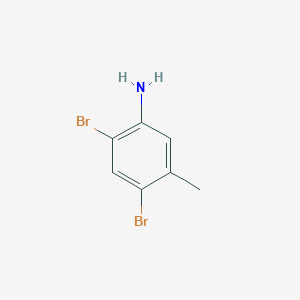

2,4-Dibromo-5-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

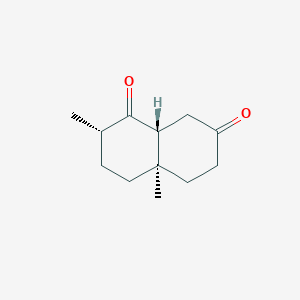

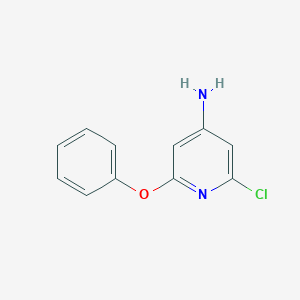

2,4-Dibromo-5-methylaniline is a chemical compound with the molecular formula C7H7Br2N . It has a molecular weight of 264.95 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound can involve various methods. One approach could be the bromination of alkenes, alkynes, and anilines . Another method could involve the use of a Grignard reagent to prepare dialkyl-substituted aminoaryl sulfides .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromine atoms and one methylamine group attached . The InChI code for the compound is 1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Pd-catalyzed ortho-selective cross-coupling reactions with Grignard reagents . It can also react with trimethylsilylacetylene to synthesize acetylenic amine .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 264.94 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Scientific Research Applications

Catalyst Enhancement in Polymerization

2,4-Dibromo-5-methylaniline derivatives are instrumental in the field of polymer chemistry. For instance, a study described the synthesis of a nickel-based α-diimine catalyst using 2,6-bis(diphenylmethyl)-4-methylaniline, showcasing its thermal robustness and enhanced catalytic activity in high-temperature ethylene polymerization. The polymers produced demonstrated higher melting transitions compared to those from catalysts with similar N-aryl moieties, highlighting the compound's potential in fabricating materials with improved thermal properties (Rhinehart, Mitchell, & Long, 2014).

Synthesis of Organic Intermediates

Dibromoaniline, a compound closely related to this compound, serves as a critical organic intermediate in synthesizing pharmaceuticals, alkaloids, and ferromagnetics. Its synthesis involves a sequence of bromination and de-sulfonic group processes, indicating its versatile role in organic synthesis (Rui-xue, 2004).

Antioxidant Activities in Novel Compounds

This compound derivatives contribute to the development of novel compounds with significant antioxidant activities. A study synthesizing new compounds from 2-chloro-5-methylaniline demonstrated that these compounds exhibit promising antioxidant properties, potentially offering therapeutic benefits in conditions induced by oxidative stress (Topçu, Ozen, Bal, & Taş, 2021).

Chemical Sensing and Analysis

In the domain of chemical sensing and spectroscopy, this compound derivatives play a role in enhancing methodologies. For instance, compounds like 2,6-Diiodo-4-Methylaniline are synthesized for their potential applications in constructing aniline complexes, which are crucial in various analytical and sensing techniques (Xiao-yan, 2011).

Safety and Hazards

Future Directions

The future directions for 2,4-Dibromo-5-methylaniline could involve its use in the synthesis of other chemical compounds. For instance, it could be used as a starting material to synthesize acetylenic amine . Additionally, it could be used in the preparation of dialkyl-substituted aminoaryl sulfides .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-5-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, the compound’s efficacy can be influenced by the physiological and pathological state of the individual, including factors such as age, sex, diet, and disease state.

Biochemical Analysis

Biochemical Properties

It is known that brominated anilines can participate in various reactions, including nucleophilic substitution and oxidation

Cellular Effects

It is known that brominated compounds can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that brominated anilines can participate in various reactions, including nucleophilic substitution and oxidation . These reactions could potentially lead to changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage .

Metabolic Pathways

It is known that brominated anilines can undergo various reactions, including nucleophilic substitution and oxidation .

properties

IUPAC Name |

2,4-dibromo-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTJCUXBWOAEDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

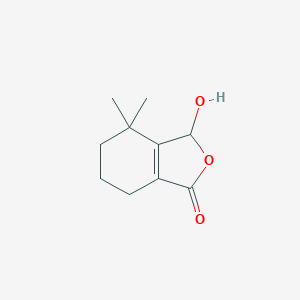

![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)

![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)

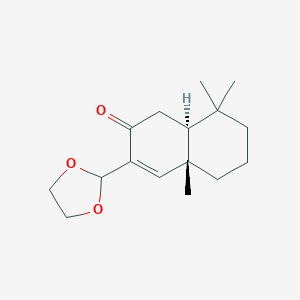

![5,5,8a-Trimethyl-1-[(phenylsulfinyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde](/img/structure/B372419.png)

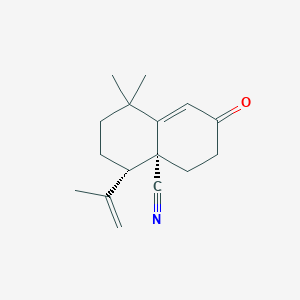

![3,7,11,11-Tetramethylbicyclo[8.1.0]undecane-2,6-dione](/img/structure/B372438.png)